molecular formula C21H20N4O B2768474 2,2-diphenyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide CAS No. 1795416-20-4

2,2-diphenyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide

Cat. No.: B2768474
CAS No.: 1795416-20-4
M. Wt: 344.418
InChI Key: NUGBQSUSLOJLKE-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide typically involves the formation of the imidazole and pyrazole rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized using glyoxal and ammonia, while the pyrazole ring can be formed through the reaction of hydrazine with a 1,3-diketone .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2,2-diphenyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazole-containing compounds: Such as clemizole and omeprazole.

    Pyrazole-containing compounds: Such as celecoxib and rimonabant.

Uniqueness

2,2-diphenyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide is unique due to its combined imidazole and pyrazole rings, which provide a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of targets compared to compounds containing only one of these rings .

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c26-21(22-13-14-24-15-16-25-19(24)11-12-23-25)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15-16,20H,13-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGBQSUSLOJLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCN3C=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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